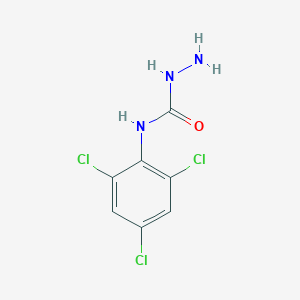

3-Amino-1-(2,4,6-trichlorophenyl)urea

描述

属性

IUPAC Name |

1-amino-3-(2,4,6-trichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3N3O/c8-3-1-4(9)6(5(10)2-3)12-7(14)13-11/h1-2H,11H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZMZOMELGNPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NC(=O)NN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of the 2,4,6-Trichlorophenyl Intermediate

A critical precursor in the synthesis of 3-Amino-1-(2,4,6-trichlorophenyl)urea is 2,4,6-trichlorophenylhydrazine or related chlorinated aniline derivatives. The preparation of these intermediates is well-documented in patent literature and involves chlorination and subsequent functional group transformations.

Key Method: Chlorination of Aniline to 2,4,6-Trichloroaniline

- Aniline is chlorinated under controlled conditions to yield 2,4,6-trichloroaniline, which is then converted into diazonium salts.

- The diazonium salts undergo reduction with alkali sulfite to form hydrazine derivatives.

- The process typically generates by-products such as inorganic salts and sulfur dioxide, requiring careful handling.

Improved Process for 2,4,6-Trichlorophenylhydrazine

- A novel process involves reacting N-(2,4,6-trichloroanilino)dicarboximide with a base in aqueous or organic solvents to yield 2,4,6-trichlorophenylhydrazine with fewer by-products and higher purity.

- Solvents such as isopropanol, toluene, and methanol are used in various steps for reaction medium and product recovery.

- Reaction conditions include heating at 95–100 °C for initial steps and around 100 °C for hydrazine formation, with reaction times ranging from several hours to overnight.

- Purification involves filtration, washing with methanol or heptane, and vacuum drying to obtain crystalline products with purity above 90%.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Phthalic anhydride + phenylhydrazine in acetic acid, heated to 95–100 °C for 3 hours | Formation of N-(2,4,6-trichloroanilino)phthalimide precursor | Yellow solution |

| Chlorination with Cl2 at 20–25 °C over 2 hours | Formation of trichlorinated intermediate | Yellow slurry |

| Reaction with ammonia gas in isopropanol at 100 °C for ~9 hours | Formation of 2,4,6-trichlorophenylhydrazine | Pale yellow crystals, 94.1% purity |

This method yields high-quality intermediates suitable for further conversion into urea derivatives.

Formation of this compound

The final step involves converting the chlorinated aromatic amine or hydrazine intermediate into the target urea derivative. This is typically achieved by reaction with isocyanates or urea-forming reagents under controlled conditions.

- The amino group on the 2,4,6-trichlorophenyl moiety reacts with isocyanates or carbamoylating agents to form the urea linkage.

- Reactions are performed in anhydrous solvents such as dimethylformamide (DMF) or acetone.

- Triethylamine or other bases are often used to catalyze or facilitate the reaction.

- Reaction temperatures range from room temperature to reflux conditions, depending on reagent reactivity.

- The product precipitates upon addition to aqueous or saline solutions, allowing isolation by filtration.

Example Procedure for Urea Derivatives:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 7-substituted-4-piperazin-1-yl-quinoline + triethylamine + isocyanate in anhydrous DMF at room temperature | Stirred until reaction completion | Precipitation in saturated NaCl solution |

| Filtration and recrystallization from hexane:dichloromethane (3:7) | Purification | High purity urea derivatives obtained |

Reaction Conditions Summary:

| Intermediate | Reagents | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-anilinosuccinimide | Chlorine gas | Room temp | Until uptake ceases | 83% | Chlorination step |

| Trichloro intermediate + 2-aminoethanol | Toluene/methanol reflux | 72 hrs | 67% | Conversion to hydrazine derivative |

These methods are valuable for producing intermediates with high selectivity and purity.

Data Tables Summarizing Key Preparation Parameters

| Compound/Intermediate | Starting Material(s) | Key Reagents | Solvent(s) | Temp (°C) | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| N-(2,4,6-trichloroanilino)phthalimide | Phenylhydrazine + phthalic anhydride | Chlorine gas | Acetic acid | 20–25 | 2 hrs chlorination | 95 (GC analysis) | ~95 |

| 2,4,6-Trichlorophenylhydrazine | N-(2,4,6-trichloroanilino)phthalimide + ammonia | Ammonia gas | Isopropanol | 100 | 8.7 hrs | 94.1 | 94.1 |

| This compound | 2,4,6-Trichlorophenylamine + isocyanate | Triethylamine | DMF | RT to reflux | Several hours | Variable | High after recrystallization |

Research Findings and Considerations

- The chlorination step is critical and must be carefully controlled to avoid over-chlorination or formation of polychlorinated biphenyls.

- Use of organic solvents such as isopropanol and toluene facilitates isolation and purification of intermediates.

- Reaction times vary from several hours to days depending on the step and reagents.

- Purification by recrystallization and washing with solvents like methanol and heptane enhances product purity.

- The overall synthetic routes balance yield, purity, and environmental considerations by minimizing hazardous by-products.

化学反应分析

Types of Reactions: 3-Amino-1-(2,4,6-trichlorophenyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents such as alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of N-alkylated urea derivatives.

科学研究应用

Chemistry

- Building Block for Organic Synthesis : 3-Amino-1-(2,4,6-trichlorophenyl)urea serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

- Antimicrobial Properties : Research indicates that the compound exhibits significant antimicrobial activity against various bacteria and fungi. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .

- Cytotoxic Effects : Studies have demonstrated that this compound can induce cytotoxic effects on cancer cells, making it a candidate for further investigation in anticancer therapies .

Medicine

- Drug Development : The compound is explored for its potential use in drug development, particularly as an enzyme inhibitor. Its ability to interact with specific biological targets enhances its potential as a therapeutic agent .

- Mechanism of Action : The trichlorophenyl group increases binding affinity to enzyme active sites, while the urea moiety facilitates hydrogen bond formation with amino acid residues, contributing to its biological activity .

Industrial Applications

- Agrochemicals and Dyes : In industry, this compound is utilized in the production of agrochemicals and dyes due to its reactivity and stability under various conditions .

Comparative Analysis Table

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Urea moiety + trichlorophenyl group | High reactivity and biological activity |

| N,N'-Dichlorobis(2,4-dichlorophenyl)urea | Two dichlorinated phenyl groups | Enhanced reactivity due to multiple halogens |

| 1-(Phenyl)urea | Simple phenyl substituent | Lower biological activity compared to trichloro derivatives |

| N,N'-Bis(2-chloroethyl)urea | Chlorinated ethyl groups | Known for anticancer properties |

Case Studies

- Antimicrobial Activity Study : A study highlighted that derivatives of this compound exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

- Cytotoxicity Research : Another investigation demonstrated that this compound showed significant cytotoxicity against various cancer cell lines in vitro. The study indicated that the mechanism involved apoptosis induction through mitochondrial pathways .

作用机制

The mechanism of action of 3-Amino-1-(2,4,6-trichlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trichlorophenyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The urea moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, contributing to its biological activity.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other urea derivatives bearing halogenated aryl groups and nitrogen-based substituents:

- N-(4-Pyridyl)-N’-(2,4,6-trichlorophenyl)urea (CAS 97627-27-5): This analogue replaces the amino group with a pyridyl substituent, resulting in a molecular formula of C₁₂H₈Cl₃N₃O and a molecular weight of 316.57 g/mol .

- Thiophene-Based Urea Derivatives (e.g., Compounds 7a–7d): These derivatives, such as 1-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea, incorporate fused thiophene rings and hydrazono-benzoyl groups, significantly altering their electronic and steric profiles compared to the simpler trichlorophenyl-urea structure .

- It highlights the utility of trichlorophenyl groups in materials science but diverges functionally from urea-based systems .

Functional and Application-Based Differences

- 3-Amino-1-(2,4,6-trichlorophenyl)urea: Primarily employed as a synthetic building block, its high cost (€478.00 for 50 mg) reflects its niche use in specialized organic reactions .

- N-(4-Pyridyl)-N’-(2,4,6-trichlorophenyl)urea : Functions as a Rho-kinase inhibitor , indicating biological activity in modulating enzymatic pathways, likely due to the pyridyl group’s ability to interact with protein binding sites .

Data Tables of Key Properties

生物活性

3-Amino-1-(2,4,6-trichlorophenyl)urea is a compound that has garnered attention due to its potential biological activities. This article delves into its antimicrobial properties, cytotoxic effects on cancer cells, and other relevant biological activities supported by various studies.

This compound is characterized by its urea moiety and a trichlorophenyl group. The presence of chlorine atoms significantly influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. These compounds have been shown to inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections. For instance, studies have demonstrated that derivatives of trichlorophenyl ureas possess significant antibacterial properties against Gram-positive and Gram-negative bacteria .

Anticancer Activity

A notable area of research focuses on the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cells. For example, it has been observed to compromise plasma membrane integrity in specific breast cancer cell lines, leading to cell death . The mechanism appears to involve the inhibition of DNA topoisomerase II, a crucial enzyme for DNA replication and repair .

Case Studies

- Breast Cancer Cells : In a study involving various cancer cell lines, this compound demonstrated significant antiproliferative effects. The compound was found to be more effective against cancer cells than non-cancerous cells, highlighting its selectivity .

- Mechanistic Insights : Research has indicated that the compound's anticancer activity may be linked to its ability to disrupt cellular signaling pathways involved in cell survival and proliferation .

Summary of Biological Activities

常见问题

Q. What are the optimal synthetic routes for 3-Amino-1-(2,4,6-trichlorophenyl)urea, and how do reaction conditions influence yield?

Answer: The synthesis of urea derivatives often involves coupling aryl isocyanates with amines or using urea-based reagents. For example, N,N′-Dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) has been employed as a reagent in Biginelli reactions to synthesize pyrimidinones, suggesting that similar strategies could be adapted for 3-amino-substituted trichlorophenylureas . Key factors affecting yield include:

- Solvent selection : Solvent-free conditions or polar aprotic solvents (e.g., DMF) may enhance reactivity.

- Catalysts : Acidic or metal-free conditions (e.g., using CC-2) can reduce side reactions .

- Temperature : Moderate heating (80–120°C) typically balances reaction kinetics and decomposition risks.

Q. How can researchers characterize the structural and electronic properties of this compound?

Answer: A multi-technique approach is recommended:

- NMR spectroscopy : Analyze , , and shifts to confirm urea linkage and aromatic substituent patterns (e.g., 2,4,6-trichlorophenyl groups) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for similar trichlorophenyl radicals .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns (e.g., loss of Cl or NH groups).

Q. What stability considerations are critical for handling and storing this compound?

Answer: The electron-withdrawing trichlorophenyl group may enhance stability against hydrolysis but could sensitize the compound to photodegradation. Key considerations:

- Storage : Protect from light and moisture; use inert atmospheres (argon) for long-term storage.

- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >200°C for similar ureas) .

Advanced Research Questions

Q. How does the electronic nature of the 2,4,6-trichlorophenyl group influence reactivity in catalysis or supramolecular assembly?

Answer: The trichlorophenyl moiety acts as a strong electron-withdrawing group, polarizing the urea NH groups and enhancing hydrogen-bond donor strength. This property can be exploited in:

Q. What computational methods can predict the physicochemical or bioactive properties of this compound?

Answer:

- DFT calculations : Optimize geometry and calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .

- QSPR models : Correlate descriptors (e.g., logP, polar surface area) with solubility or permeability, using data from structurally related compounds like 2,4,6-trichlorophenyl acetoacetate .

- Molecular docking : Screen for bioactivity by simulating interactions with enzymes (e.g., Rho-kinase inhibition, as in related N-(4-pyridyl)-trichlorophenylurea derivatives) .

Q. How can researchers resolve contradictions in reported bioactivity data for urea derivatives with trichlorophenyl groups?

Answer: Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Dose-response validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm specificity .

- Purity assessment : Employ HPLC-MS to rule out byproducts (e.g., chlorinated side products from incomplete synthesis) .

- Structural analogs : Compare activity trends across derivatives (e.g., substituting trichlorophenyl with methylphenyl groups) to identify pharmacophores .

Q. What role could this compound play in developing metal-free organic radicals or photophysical materials?

Answer: The trichlorophenyl group stabilizes radicals through delocalization and steric protection. Potential applications include:

- Luminescent materials : Modify TTM-1Cz-like radicals by substituting carbazole with amino-urea groups to tune emission properties .

- Redox-active scaffolds : Study single-molecule magnetism or charge transport in thin films.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。